6-(3-methoxyphenyl)-2-(2-oxopropyl)pyridazin-3(2H)-one
Overview
Description
6-(3-methoxyphenyl)-2-(2-oxopropyl)pyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazinone family. This compound is characterized by a pyridazinone ring substituted with a 3-methoxyphenyl group at the 6-position and a 2-oxopropyl group at the 2-position. Pyridazinone derivatives are known for their diverse biological activities and have been studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-methoxyphenyl)-2-(2-oxopropyl)pyridazin-3(2H)-one can be achieved through various synthetic routes. One common method involves the condensation of 3-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate is then cyclized with hydrazine hydrate to yield the desired pyridazinone derivative.
Reaction Conditions:
Step 1: Condensation of 3-methoxybenzaldehyde with ethyl acetoacetate
Step 2: Cyclization with hydrazine hydrate
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the same or similar synthetic routes as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
6-(3-methoxyphenyl)-2-(2-oxopropyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the 2-oxopropyl moiety can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as sodium methoxide or other nucleophiles in the presence of a suitable solvent.
Major Products
Oxidation: Formation of 6-(3-hydroxyphenyl)-2-(2-oxopropyl)pyridazin-3(2H)-one.
Reduction: Formation of 6-(3-methoxyphenyl)-2-(2-hydroxypropyl)pyridazin-3(2H)-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 6-(3-methoxyphenyl)-2-(2-oxopropyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact mechanism depends on the specific biological activity being studied.
Comparison with Similar Compounds
6-(3-methoxyphenyl)-2-(2-oxopropyl)pyridazin-3(2H)-one can be compared with other pyridazinone derivatives, such as:
6-phenyl-2-(2-oxopropyl)pyridazin-3(2H)-one: Lacks the methoxy group, which may affect its biological activity.
6-(3-chlorophenyl)-2-(2-oxopropyl)pyridazin-3(2H)-one: Contains a chlorine substituent instead of a methoxy group, which may alter its reactivity and biological properties.
The presence of the methoxy group in this compound can influence its chemical reactivity and biological activity, making it unique compared to other similar compounds.
Properties
IUPAC Name |
6-(3-methoxyphenyl)-2-(2-oxopropyl)pyridazin-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-10(17)9-16-14(18)7-6-13(15-16)11-4-3-5-12(8-11)19-2/h3-8H,9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVQVEORSSSXNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C(=O)C=CC(=N1)C2=CC(=CC=C2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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